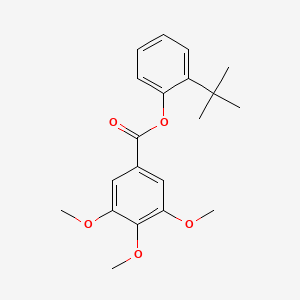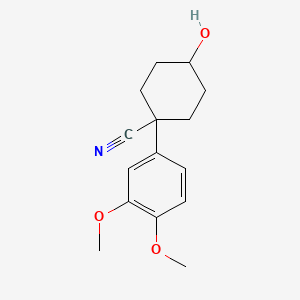
1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile, also known as DMHPH-CN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of cyclohexanecarbonitriles and is known for its unique chemical properties that make it suitable for various research purposes.
作用機序
The exact mechanism of action of 1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile is not fully understood, but it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells, thereby preventing their growth and spread.
Biochemical and Physiological Effects:
1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile has been found to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation and pain by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. 1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile has also been found to induce apoptosis, or programmed cell death, in cancer cells, thereby preventing their growth and spread.
実験室実験の利点と制限
1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile has also been found to have low toxicity levels, which makes it safe for use in various in vitro and in vivo studies. However, one of the limitations of 1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several possible future directions for research on 1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile. One potential avenue of research is the development of 1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile-based anti-cancer drugs. Another area of research could be the investigation of the potential use of 1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile in the treatment of other diseases such as inflammation and pain. Additionally, further studies could be conducted to elucidate the exact mechanism of action of 1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile and to explore its potential applications in other areas of medicine.
合成法
The synthesis of 1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile involves a multi-step process that includes the reaction of 3,4-dimethoxybenzaldehyde with cyclohexanone in the presence of sodium hydroxide. The resulting product is then subjected to a series of reactions that involve the use of various reagents such as hydrochloric acid, sodium carbonate, and potassium hydroxide. The final product obtained is 1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile, which is a white crystalline solid with a melting point of 174-175°C.
科学的研究の応用
1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. 1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anti-cancer drugs.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-4-hydroxycyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-18-13-4-3-11(9-14(13)19-2)15(10-16)7-5-12(17)6-8-15/h3-4,9,12,17H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCJHUGCAQYREQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCC(CC2)O)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-4-hydroxycyclohexanecarbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

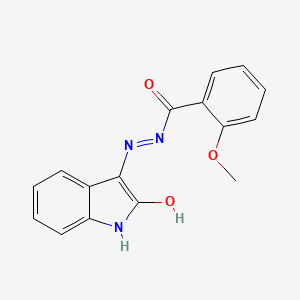
![(4-hydroxyphenyl)[4-(4-methylbenzyl)-3-oxopiperazin-1-yl]acetic acid](/img/structure/B5685128.png)
![N-(5-chloro-2-methylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5685129.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5685136.png)
![2-(2-chlorophenoxy)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide](/img/structure/B5685143.png)

![1-[2-(2,4-dichlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5685159.png)
![5,7-dimethyl-3-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5685182.png)
![2-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5685186.png)
![3-[(3R*,4S*)-1-[(6-chloropyridin-3-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5685187.png)
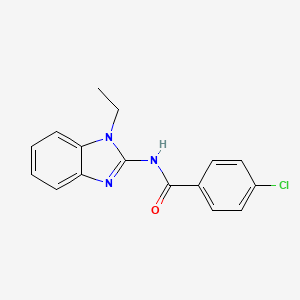
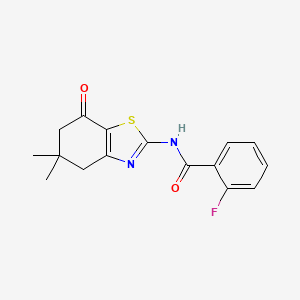
![1-[(2-phenyl-1H-imidazol-1-yl)acetyl]-3-azetidinol](/img/structure/B5685201.png)
